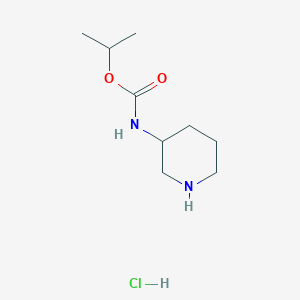

Propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride

Beschreibung

BenchChem offers high-quality Propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-7(2)13-9(12)11-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBJADSMDOPALF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1CCCNC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Propan-2-yl N-piperidin-3-ylcarbamate Hydrochloride: A Comprehensive Technical Guide to Safe Handling and Application

This guide provides an in-depth technical overview of Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride (CAS No. 2413896-61-2), a key intermediate in contemporary drug discovery and development.[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a holistic understanding of the compound's characteristics, potential hazards, and the scientific rationale behind its safe handling and use in a laboratory setting.

Introduction: The Role of Piperidine Scaffolds in Medicinal Chemistry

Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride belongs to a class of compounds characterized by a piperidine core. The piperidine motif is a ubiquitous structural element in a vast array of pharmaceuticals and biologically active molecules. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for introducing diverse chemical functionalities.

The subject compound is a protected form of 3-aminopiperidine, a critical building block in the synthesis of more complex molecules, notably as inhibitors of enzymes like Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for inflammatory diseases.[3] The propan-2-yl carbamate and hydrochloride salt moieties are strategically employed to modulate the reactivity and physical properties of the 3-aminopiperidine core during multi-step synthetic sequences.

This guide will elucidate the safety considerations and handling protocols necessary for the effective and safe utilization of this important synthetic intermediate.

Hazard Identification and Safety Profile

GHS Hazard Classification (Inferred)

Based on available data for similar compounds, Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride is anticipated to have the following GHS classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

This classification is inferred from structurally related compounds and should be treated as a precautionary guideline.

Toxicological Profile (Inferred)

-

Oral Toxicity: Expected to be harmful if ingested. The hydrochloride salt can release hydrochloric acid in the stomach, contributing to gastrointestinal irritation.

-

Dermal and Eye Irritation: The piperidine moiety and the acidic nature of the hydrochloride salt suggest a potential for skin and serious eye irritation upon contact.

-

Inhalation: As a solid, the primary inhalation risk is from dust. Inhalation of dust may cause respiratory tract irritation.

Prudent Laboratory Practices and Engineering Controls

The following handling guidelines are based on the inferred hazard profile and best practices for working with similar chemical entities.

Engineering Controls: The First Line of Defense

The primary principle of chemical safety is to minimize exposure through robust engineering controls.

-

Fume Hood: All manipulations of Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of any airborne dust or aerosols.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE regimen is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashing or dust generation.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is critical to inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A laboratory coat is essential to protect against skin contact. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron is recommended.

-

Respiratory Protection: In situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with a particulate filter may be necessary.

Caption: Workflow for safe handling of Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride.

Emergency Procedures: Preparedness and Response

First-Aid Measures

-

In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Spill Response:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

Do not allow the material to enter drains or waterways.

-

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic. Storage in a desiccator may be necessary to maintain its integrity.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Experimental Protocols: A Focus on Safe Synthesis

The synthesis of compounds derived from Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride often involves the deprotection of the carbamate group to liberate the free amine. A general, safety-focused protocol for this transformation is provided below.

Deprotection of the Carbamate Group

Caption: General workflow for the deprotection of the carbamate group.

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, dissolve Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride in a suitable solvent (e.g., dichloromethane, methanol).

-

Reagent Addition: Slowly add the deprotecting agent (e.g., trifluoroacetic acid, or a solution of HCl in an organic solvent like dioxane). The reaction may be exothermic; cooling may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.

-

Extraction: Extract the product into a suitable organic solvent.

-

Purification: The crude product can be purified by standard techniques such as column chromatography or crystallization.

Causality Behind Experimental Choices:

-

Choice of Deprotecting Agent: Strong acids are required to cleave the carbamate bond. The choice of acid will depend on the stability of other functional groups in the molecule.

-

Monitoring: Continuous monitoring is essential to prevent over-reaction or the formation of byproducts.

-

Quenching: The neutralization step is critical to remove the excess acid and to allow for the extraction of the free amine product. This step must be performed cautiously to control any gas evolution.

Conclusion

Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride is a valuable tool in the arsenal of the medicinal chemist. While it possesses a manageable hazard profile, a thorough understanding of its potential risks and the implementation of rigorous safety protocols are paramount. By adhering to the guidelines outlined in this document, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their scientific endeavors.

References

-

NextSDS. (3S)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride — Chemical Substance Information. [Link]

-

Molekula. [2413896-61-2], MFCD32662548, Propan-2-yl n-(piperidin-3-yl)carbamate hydrochloride. [Link]

Sources

Preliminary Synthesis Pathways for Isopropyl Piperidin-3-ylcarbamate Hydrochloride: A Technical Whitepaper

Executive Summary

Isopropyl piperidin-3-ylcarbamate hydrochloride is a highly versatile building block utilized in the development of advanced active pharmaceutical ingredients (APIs). Structurally, it consists of a piperidine core with a secondary amine (isolated as a stable hydrochloride salt) and an isopropyl carbamate moiety at the C3 position. This whitepaper evaluates the preliminary synthesis pathways for this target, providing researchers and process chemists with mechanistically grounded, self-validating experimental protocols. We contrast two primary retrosynthetic strategies: the highly chemoselective Boc-Protection Strategy and the atom-economical Pyridine Reduction Strategy .

Retrosynthetic Analysis & Pathway Logic

The synthesis of isopropyl piperidin-3-ylcarbamate hydrochloride hinges on the precise timing of piperidine ring saturation and nitrogen protection.

-

Route 1 (Preferred): Utilizes commercially available 1-Boc-3-aminopiperidine. The primary amine is selectively carbamoylated, followed by a global deprotection/salt-formation step.

-

Route 2 (Alternative): Begins with 3-aminopyridine, forming the carbamate first, followed by a late-stage catalytic hydrogenation of the aromatic ring.

Retrosynthetic pathways for isopropyl piperidin-3-ylcarbamate hydrochloride.

Primary Synthetic Route: The Boc-Protection Strategy

This route is the industry standard due to its orthogonal reactivity and mild conditions.

Step 1: N-Acylation (Carbamate Formation) Starting with 1-Boc-3-aminopiperidine ensures absolute regioselectivity. The free primary amine at the 3-position undergoes nucleophilic acyl substitution with isopropyl chloroformate. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the HCl byproduct, preventing premature Boc cleavage.

Step 2: Acid-Mediated Boc Deprotection & Salt Formation The intermediate is subjected to 4M HCl in 1,4-dioxane. This reagent choice is highly deliberate: it provides the anhydrous acidic environment necessary for the E1-type elimination of the tert-butyl group, while simultaneously acting as the chloride source for the immediate precipitation of the resulting secondary amine as a stable hydrochloride salt ([1]). The choice of 1,4-dioxane over aqueous acids prevents the hydrolysis of the newly formed carbamate linkage, a common pitfall in process chemistry ([2]).

Alternative Synthetic Route: Pyridine Reduction Strategy

The direct carbamoylation of 3-aminopyridine followed by catalytic hydrogenation presents an alternative that avoids protecting groups. However, the reduction of the pyridine core typically requires high pressures of hydrogen gas and transition metal catalysts (e.g., Pd/C or PtO 2 ) ([3]).

A critical drawback of this route is the potential for catalyst poisoning by the basic pyridine nitrogen and the generation of a racemic mixture at the C3 position. If a specific enantiomer (e.g., the (R)- or (S)-isomer) is required for API development, this route necessitates downstream chiral resolution using agents like optically active mandelic acid ([3]).

Comparative Analysis of Synthesis Pathways

To guide route selection, the quantitative and qualitative parameters of both strategies are summarized below.

| Parameter | Route 1: Boc-Protected Piperidine | Route 2: Pyridine Reduction |

| Typical Overall Yield | 85 – 95% | 55 – 70% |

| Step Count | 2 Steps | 2 Steps |

| Reaction Temps | 0 °C to 25 °C | 50 °C to 80 °C |

| Reaction Pressures | 1 atm (Ambient) | 50 – 100 psi (H 2 gas) |

| Chemoselectivity | Excellent (Orthogonal protection) | Moderate (Risk of over-reduction) |

| Stereocontrol | Preserves starting material chirality | Yields racemate; requires resolution |

| Scalability | High (Standard batch processing) | Moderate (Requires pressure vessels) |

Detailed Experimental Protocols (Self-Validating Systems)

The following methodologies detail the preferred Route 1 , designed with built-in visual indicators to ensure self-validation during execution.

Protocol A: Synthesis of 1-Boc-3-(isopropoxycarbonylamino)piperidine

-

Initiation: Charge an oven-dried round-bottom flask with 1-Boc-3-aminopiperidine (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/g of substrate).

-

Base Addition: Add DIPEA (1.5 eq). Stir and cool the mixture to 0 °C using an ice-water bath under an inert nitrogen atmosphere.

-

Acylation: Add isopropyl chloroformate (1.1 eq) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic reaction and prevents the formation of symmetric urea byproducts.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Validation: Monitor via TLC (Hexanes/EtOAc, 7:3); the primary amine spot (ninhydrin active) should completely disappear.

-

Workup: Quench the reaction with saturated aqueous NaHCO 3 . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo to yield the intermediate as a viscous oil or low-melting solid.

Protocol B: Boc Deprotection to Isopropyl piperidin-3-ylcarbamate hydrochloride

Step-by-step workflow for the Boc deprotection and HCl salt precipitation.

-

Dissolution: Dissolve the crude 1-Boc-3-(isopropoxycarbonylamino)piperidine in a minimal volume of anhydrous 1,4-dioxane.

-

Acidification: Cool the flask to 0 °C. Slowly add 4M HCl in 1,4-dioxane (5.0 to 10.0 eq).

-

Deprotection: Stir the mixture at room temperature for 1 to 2 hours. Validation: The reaction will effervesce as CO 2 and isobutylene gases are released. The cessation of gas evolution serves as a visual, self-validating indicator of reaction completion ([1]).

-

Precipitation: Upon completion, add an excess of cold, anhydrous diethyl ether (Et 2 O) to the flask. Causality: The highly polar hydrochloride salt is insoluble in ether, forcing it to crash out of solution while organic impurities remain dissolved.

-

Isolation: Collect the resulting white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with additional cold Et 2 O and dry under high vacuum to afford the pure isopropyl piperidin-3-ylcarbamate hydrochloride.

Mechanistic Insights & Troubleshooting

Understanding the failure modes of Boc deprotection is critical for process optimization. The strongly acidic environment protonates the carbamate carbonyl oxygen of the Boc group, facilitating the cleavage of the tert-butyl-oxygen bond. This releases a tert-butyl cation (which rapidly loses a proton to form isobutylene gas) and a carbamic acid intermediate, which spontaneously decarboxylates.

If yields are low or a gummy residue forms instead of a crystalline powder during Protocol B, it is typically indicative of trace moisture in the 1,4-dioxane or incomplete precipitation. In such cases, re-dissolving the residue in a minimal amount of dry methanol and precipitating again with anhydrous ether will rectify the crystal structure. For substrates with extreme acid sensitivity, alternative mild deprotection strategies, such as the use of oxalyl chloride in methanol, can be explored, though they are rarely necessary for robust piperidine scaffolds ([4]).

References

-

[4] Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Advances URL: [Link]

-

[2] Title: Early Process Development of an LPAR1 Antagonist, GS-2278 Source: Organic Process Research & Development (ACS Publications) URL: [Link]

-

[3] Title: Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor (EP2269986A1) Source: Google Patents URL:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

Thermal Profiling and Solid-State Characterization of Propan-2-yl N-piperidin-3-ylcarbamate Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In pharmaceutical development, the solid-state characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is foundational to ensuring long-term stability, bioavailability, and manufacturability. Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride (CAS 2413896-61-2) is a highly specialized building block featuring a basic piperidine ring stabilized as a hydrochloride salt, coupled with an isopropyl carbamate (urethane) moiety.

As a Senior Application Scientist, I approach the thermal characterization of this compound not merely as a routine data-gathering exercise, but as a diagnostic tool to understand its crystal lattice energy and degradation kinetics. This guide details the mechanistic causality behind its thermal behavior, provides predictive quantitative baselines, and outlines a self-validating experimental protocol for rigorous thermal profiling.

Structural Dynamics & Causality of Thermal Behavior

To accurately interpret the thermal data of Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride, we must deconstruct the molecule into its functional domains and understand how they dictate macroscopic physical properties.

The Role of the Hydrochloride Salt

The free base form of piperidine carbamates typically exhibits low melting points (e.g., analogous Boc-protected aminopiperidines melt between 122–127 °C)[1]. By converting the basic piperidine nitrogen into a hydrochloride salt, the crystal lattice is significantly fortified. The Coulombic interactions between the protonated amine cations and chloride anions, combined with extensive hydrogen bonding networks, drastically increase the lattice energy[2]. Consequently, the melting point ( Tm ) of the hydrochloride salt is elevated, typically shifting into the 160–190 °C range, which prevents premature fusion during high-shear manufacturing processes like milling or tableting.

Thermal Degradation of the Carbamate Linkage

While the salt form stabilizes the molecule at ambient and moderately elevated temperatures, the carbamate (urethane) linkage represents the primary site of thermal vulnerability. Upon reaching the onset of decomposition ( Td , typically >200 °C), carbamates undergo thermal degradation primarily via homolytic cleavage or unzipping depolymerization[3][4]. For this specific compound, the degradation pathway yields carbon dioxide, propan-2-ol (isopropanol), and residual piperidine derivatives.

Thermal degradation pathway of the carbamate linkage upon heating.

Quantitative Thermal Data Profile

Because empirical values can shift based on polymorphic purity and the presence of trace solvents, the following table synthesizes the expected thermal parameters based on the structural mechanics of analogous piperidine hydrochloride salts and carbamate derivatives[5][6].

| Thermal Parameter | Expected Range / Behavior | Mechanistic Cause |

| Melting Point ( Tm ) | 165 °C – 185 °C | Strong Coulombic forces and hydrogen bonding of the HCl salt lattice[2]. |

| Enthalpy of Fusion ( ΔHf ) | 80 – 120 J/g | Energy required to disrupt the crystalline ionic network[5]. |

| Glass Transition ( Tg ) | ~ 50 °C – 70 °C | Observable only if the melt is quench-cooled into an amorphous state. |

| Degradation Onset ( Td ) | > 210 °C | Homolytic cleavage of the urethane bond releasing CO2 and isopropanol[3]. |

| Mass Loss (TGA at 100 °C) | < 0.5% w/w | Loss of surface moisture. Significant loss indicates hygroscopicity or hydrate formation. |

Self-Validating Experimental Methodology

To establish trustworthiness in thermal data, we must employ a self-validating system. Relying solely on Differential Scanning Calorimetry (DSC) is a critical error; an endotherm could represent melting, desolvation, or decomposition. By coupling DSC with Thermogravimetric Analysis (TGA), every thermal event is cross-verified. An endotherm in DSC without a corresponding mass loss in TGA confirms a true melting event, whereas an endotherm accompanied by mass loss indicates concurrent decomposition or desolvation[6].

Step-by-Step Protocol: Simultaneous Thermal Analysis (STA)

Step 1: Sample Preparation and Environmental Control

-

Store the Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride sample in a desiccator over anhydrous calcium sulfate to prevent ambient moisture absorption.

-

Accurately weigh 3.0 to 5.0 mg of the sample using a microbalance.

-

Transfer the sample into a pin-holed aluminum pan. Causality: The pin-hole allows evolved gases (like surface moisture or degradation volatiles) to escape, preventing pressure buildup that could artificially alter the melting point or rupture the pan[6].

Step 2: Thermogravimetric Analysis (TGA) Execution

-

Load the sample into the TGA furnace.

-

Purge the system with dry Nitrogen ( N2 ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring that any mass loss is strictly due to thermal decomposition (homolysis) rather than combustion.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

Validation Check: Monitor the first derivative of the mass loss curve (DTG). A sharp peak >200 °C will indicate the exact onset of carbamate cleavage[4].

Step 3: Differential Scanning Calorimetry (DSC) Execution

-

Load a similarly prepared sample into the DSC cell alongside an empty pin-holed aluminum reference pan.

-

Equilibrate at 25 °C under a 50 mL/min N2 purge.

-

Heat from 25 °C to 250 °C at 10 °C/min. Causality: A 10 °C/min rate provides optimal resolution between closely occurring thermal events (e.g., separating a desolvation endotherm from the main melting endotherm)[5][6].

-

Validation Check: Integrate the area under the melting endotherm to calculate the heat of fusion ( ΔHf ). The sharpness of this peak serves as a direct proxy for the crystalline purity of the API[5].

Self-validating experimental workflow for thermal characterization.

Conclusion

The thermal stability of Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride is a delicate balance dictated by its structural components. The hydrochloride salt provides necessary lattice stability and a high melting point suitable for pharmaceutical processing, while the carbamate linkage acts as the thermal weak point, dictating the upper limits of processing temperatures. By employing the self-validating DSC-TGA methodologies outlined above, development scientists can confidently map the thermal boundaries of this compound, ensuring downstream formulation integrity.

References

-

[1] ChemBK. (S)-3-(Boc-amino)piperidine - Properties and Melting Point. Retrieved from

-

[5] National Institutes of Health (NIH) / PMC. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Retrieved from

-

[2] Universiti Sains Malaysia. Protonation and Complexation Approaches for Production of Protic Eutectic Ionic Liquids. Retrieved from

-

[6] MDPI. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from

-

[3] ResearchGate. Thermal Degradation of Environmentally Degradable Poly(hydroxyalkanoic acid)s. Retrieved from

-

[4] ResearchGate. Thermal volatilisation analysis of TDI-based flexible polyurethane foam. Retrieved from

Sources

Application Note: In Vitro Assay Preparation and Validation for Propan-2-yl N-piperidin-3-ylcarbamate Hydrochloride

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Biochemical Kinetics, and Cellular Target Engagement Compound Class: Piperidine Carbamate (Serine Hydrolase Inhibitor)

Mechanistic Rationale & Chemical Handling

Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride is a highly versatile building block and a prototypical pharmacophore used in the development of covalent inhibitors targeting the serine hydrolase superfamily (e.g., Fatty Acid Amide Hydrolase [FAAH], Monoacylglycerol Lipase [MAGL], and diverse bacterial hydrolases)[1].

The Carbamate Mechanism of Action

Unlike reversible competitive inhibitors, carbamates act as mechanism-based, pseudo-irreversible inhibitors. The nucleophilic catalytic serine of the enzyme attacks the carbamate carbonyl, displacing the isopropanol leaving group. This forms a highly stable, covalently carbamylated enzyme intermediate that is only very slowly hydrolyzed back to the active state[2]. Because this inhibition is time-dependent, standard IC50 values will shift based on pre-incubation time. For rigorous kinetic characterization, the second-order rate constant of inactivation ( kinact/KI ) must be determined.

Caption: Mechanism of covalent, slowly reversible inhibition of serine hydrolases by piperidine carbamates.

Handling the Hydrochloride (HCl) Salt

Expert Insight: The compound is supplied as an HCl salt, which significantly enhances its aqueous solubility. However, dissolving the salt directly into unbuffered aqueous systems causes a localized, rapid drop in pH. In biochemical assays, this acidic shift can protonate the catalytic histidine residue within the classic Ser-His-Asp catalytic triad, leading to artifactual loss of enzyme activity.

Best Practice: Prepare primary stocks at 10 mM in anhydrous DMSO. Perform all intermediate serial dilutions in DMSO, and only introduce the compound to a strongly buffered aqueous system (e.g., 50 mM HEPES, pH 7.4) at the final assay step to neutralize the HCl equivalent.

Protocol 1: High-Throughput Biochemical Screening (Fluorogenic)

This protocol describes a self-validating 384-well fluorogenic assay designed to measure the time-dependent inhibition of a representative serine hydrolase by Propan-2-yl N-piperidin-3-ylcarbamate.

Reagent Preparation

-

Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.01% (v/v) Triton X-100. (Note: Triton X-100 is critical to prevent promiscuous, aggregation-based inhibition).

-

Compound Plates: Serially dilute the 10 mM DMSO stock 1:3 in 100% DMSO across 10 points.

-

Enzyme Solution: Dilute the purified recombinant serine hydrolase to 2X final assay concentration in Assay Buffer.

-

Substrate Solution: Dilute a fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH) to 2X final concentration in Assay Buffer.

Step-by-Step Execution

-

Dispense Enzyme: Add 10 µL of the 2X Enzyme Solution to a 384-well black, flat-bottom microplate.

-

Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the serially diluted compound (or DMSO vehicle control) into the assay wells. The final DMSO concentration will be 0.5%, well within the tolerance of most hydrolases.

-

Pre-Incubation (Critical Step): Seal the plate and incubate at 37°C for exactly 30 minutes. Causality: This allows the covalent carbamylation reaction ( kinact ) to reach equilibrium before substrate competition begins.

-

Initiate Reaction: Add 10 µL of the 2X Substrate Solution to all wells to start the reaction.

-

Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor fluorescence (e.g., Ex 355 nm / Em 460 nm for AMC) kinetically every 60 seconds for 30 minutes at 37°C.

-

Data Extraction: Calculate the initial velocity ( V0 ) from the linear portion of the progress curves.

Protocol 2: Cellular Target Engagement via Activity-Based Protein Profiling (ABPP)

To prove that the biochemical inhibition translates to live cells, Activity-Based Protein Profiling (ABPP) is the gold standard[1]. By utilizing a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe, researchers can visualize the direct target occupancy of the carbamate inhibitor against the entire active serine hydrolase proteome[3].

Step-by-Step Execution

-

Cellular Treatment: Culture target cells (e.g., HEK293T) to 80% confluency. Treat the cells with 1 µM and 10 µM of Propan-2-yl N-piperidin-3-ylcarbamate (0.1% final DMSO) for 2 hours at 37°C.

-

Harvest & Lysis: Wash cells twice with cold PBS. Harvest and lyse via probe sonication in cold PBS. Centrifuge at 100,000 x g for 45 minutes to separate soluble and membrane proteomes.

-

Protein Normalization: Adjust the protein concentration of the lysates to 1.0 mg/mL using a BCA assay.

-

Probe Labeling: Add the FP-Rh probe (1 µM final concentration) to 50 µL of the proteome. Incubate for 30 minutes at room temperature in the dark. Causality: The FP probe covalently binds to any uninhibited, active serine hydrolases[4]. If the carbamate has engaged the target, the probe cannot bind, resulting in a loss of fluorescent signal (competitive ABPP)[2].

-

Quench & Resolve: Quench the reaction by adding 4X SDS loading buffer. Boil for 5 minutes at 95°C. Resolve 20 µL of each sample on a 10% SDS-PAGE gel.

-

Fluorescence Imaging: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at the appropriate wavelength (Ex 532 nm / Em 580 nm).

Quantitative Data Interpretation & Quality Control

To ensure the assay is a self-validating system, all screening data must be evaluated against strict quality control metrics before advancing the compound.

| Parameter | Description | Typical Acceptable Range | Mechanistic Rationale |

| IC50 | Half-maximal inhibitory concentration | 10 nM - 1 µM | Highly dependent on pre-incubation time due to the covalent mechanism of carbamates. |

| kinact/KI | Second-order rate constant | 103−105M−1s−1 | The true, time-independent measure of covalent inhibitor potency and efficiency. |

| Z'-factor | Assay robustness metric | > 0.60 | Ensures a wide dynamic range and low variance between the vehicle control and fully inhibited state. |

| Hill Slope | Dose-response steepness | 0.8 - 1.2 | A slope significantly >1.5 often indicates compound aggregation, non-specific binding, or assay artifacts. |

| Target Occupancy | Percentage of target engaged in cells | > 80% at 10×IC50 | Confirmed via ABPP gel densitometry; ensures the compound penetrates the cell membrane and survives intracellular metabolism[5]. |

References

-

Uddin, M. J., Grunnvåg, J. S., & Lentz, C. S. (2025). "Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols." Methods in Molecular Biology. Available at:[Link]

-

Grunnvåg, J. S., Hegstad, K., & Lentz, C. S. (2024). "Activity-based protein profiling of serine hydrolases and penicillin-binding proteins in Enterococcus faecium." FEMS Microbes. Available at:[Link]

-

Oxford Academic. (2024). "Activity-based protein profiling of serine hydrolases and penicillin-binding proteins in Enterococcus faecium | FEMS Microbes." Oxford Academic. Available at:[Link]

-

Ortega, C., et al. (2021). "A competitive activity-based protein profiling platform yields cell wall synthesis inhibitors active against replicating and non-replicating Mycobacterium tuberculosis." bioRxiv. Available at:[Link]

-

Universidade de Lisboa. (2020). "3-Oxo-β-Sultams and 4-Oxo-β-Lactams as chemical tools for activity-based protein profiling of serine hydrolases." ULisboa Repositório. Available at:[Link]

Sources

- 1. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A competitive activity-based protein profiling platform yields cell wall synthesis inhibitors active against replicating and non-replicating Mycobacterium tuberculosis | bioRxiv [biorxiv.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Activity-based protein profiling of serine hydrolases and penicillin-binding proteins in Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Oxo-β-Sultams and 4-Oxo-β-Lactams as chemical tools for activity-based protein profiling of serine hydrolases [repositorio.ulisboa.pt]

Application Note: Advanced Crystallization and Isolation Techniques for Propan-2-yl N-piperidin-3-ylcarbamate Hydrochloride

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Physicochemical Profiling

Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride (CAS: 2413896-61-2), also known as isopropyl piperidin-3-ylcarbamate hydrochloride, is a commercially significant intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1],[2]. The molecule features a basic secondary amine embedded within a piperidine ring, alongside a sterically demanding carbamate moiety.

Isolating this compound as a hydrochloride salt is critical for enhancing its solid-state stability, handling properties, and aqueous solubility. In the solid state, piperidine hydrochloride salts typically exhibit specific conformational geometries—such as screw-boat or chair conformations—dictated by the robust hydrogen-bonding network enclosing the chloride anion[3],[4]. Furthermore, free piperidine bases are highly susceptible to spontaneous, uncontrolled salt formation in the presence of trace ambient moisture or degraded halogenated reagents, underscoring the necessity of a highly controlled crystallization process to ensure batch-to-batch consistency and purity[5].

Crystallization Strategy & Mechanistic Rationale

The crystallization of amine hydrochlorides presents unique challenges, primarily the risk of "oiling out" (liquid-liquid phase separation) if the crystallization kinetics are not rigorously controlled. Historical protocols for piperidine derivatives often mitigated this by passing anhydrous hydrogen chloride gas into an ether solution of the base, followed by a final thermodynamic crystallization from methanol[6]. Modern industrial methods frequently rely on controlled precipitation from organic solvents followed by targeted anti-solvent leaching[7].

Solvent Causality & Selection:

-

Primary Solvents (Methanol, Water): Highly polar protic solvents disrupt the ionic lattice of the salt, resulting in high solubility. They are excellent for complete dissolution but poor for yield if used alone.

-

Anti-Solvents (Ethyl Acetate, MTBE): Aprotic solvents with low dielectric constants fail to solvate the ionic species. They act as strong anti-solvents, driving the precipitation of the salt while keeping lipophilic organic impurities dissolved.

-

The "Goldilocks" Solvent (Isopropanol): Isopropanol (IPA) offers moderate solubility at elevated temperatures and low solubility at 0 °C. It is the ideal primary solvent for reactive and cooling crystallization, as it prevents oiling out while allowing for controlled supersaturation.

Quantitative Data: Solvent Screening & Profiling

To establish a robust crystallization process, the thermodynamic solubility profile and anti-solvent matrix must be defined.

Table 1: Solubility Profile of Propan-2-yl N-piperidin-3-ylcarbamate HCl

| Solvent | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) | Role in Crystallization |

| Water | 80.1 | >500 | >500 | Unsuitable (Too soluble) |

| Methanol | 32.7 | ~120 | ~250 | Primary Solvent (Dissolution) |

| Isopropanol | 18.3 | ~25 | ~85 | Primary / Cooling Solvent |

| Ethyl Acetate | 6.0 | <1 | <5 | Anti-Solvent |

| MTBE | 2.6 | <0.1 | <0.5 | Wash / Anti-Solvent |

Table 2: Crystallization Strategy Matrix

| Method | Yield (%) | Purity (HPLC Area %) | Particle Morphology | Primary Application |

| Reactive (Protocol A) | 85–90 | >98.0 | Fine Needles | Initial Salt Formation from Base |

| Anti-Solvent (Protocol B) | 90–95 | >99.5 | Blocky Crystals | High-Yield Purification |

| Cooling (IPA) | 75–80 | >99.0 | Prismatic | Polymorph Control |

Experimental Protocols & Self-Validating Workflows

Protocol A: Reactive Crystallization (Salt Formation)

Objective: High-yield conversion of the free amine to the hydrochloride salt while preventing liquid-liquid phase separation. Causality: Anhydrous HCl in dioxane is selected over aqueous HCl to eliminate water from the system. Water dramatically increases the solubility of the piperidinium salt, shifting the equilibrium and reducing yield. Dioxane acts as a co-solvent that suppresses the dielectric constant, driving rapid, controlled nucleation.

Fig 1: Reactive crystallization workflow for the hydrochloride salt.

Step-by-Step Methodology:

-

Dissolution: Suspend 10.0 g of Propan-2-yl N-piperidin-3-ylcarbamate free base in 80 mL of anhydrous Isopropanol (IPA) in a 250 mL jacketed reactor.

-

Thermal Control: Adjust the reactor temperature to 5 °C under continuous overhead stirring (250 rpm). Causality: Lower temperatures reduce the solubility limit of the impending salt, ensuring high supersaturation upon acid addition.

-

Acidification: Dropwise add 1.05 equivalents of 4M HCl in Dioxane over 30 minutes.

-

In-Process Control (IPC) - Self-Validation: Pause addition and sample the mother liquor. Spot on wetted pH paper. The reaction is complete when the pH stabilizes at 1.5–2.0. If pH > 3, continue HCl addition.

-

Aging: Maintain stirring at 5 °C for 2 hours. Causality: Aging allows for Ostwald ripening, where smaller, kinetically formed crystals redissolve and deposit onto larger, thermodynamically stable crystals, improving filtration efficiency.

-

Isolation: Filter the suspension under vacuum. Wash the filter cake with 2 x 20 mL of cold Methyl tert-butyl ether (MTBE). Causality: MTBE purges residual lipophilic impurities and displaces the higher-boiling IPA, accelerating the drying process.

-

Drying: Dry the product in a vacuum oven at 40 °C and 10 mbar to constant weight.

Protocol B: Anti-Solvent Crystallization (Purification)

Objective: Purify the crude hydrochloride salt from trace organic impurities and manipulate particle morphology for optimal flowability. Causality: The crude salt exhibits high solubility in Methanol due to its strong hydrogen-bonding capacity, which fully solvates the chloride lattice. Ethyl Acetate (EtOAc) is introduced as an anti-solvent because it is miscible with Methanol but possesses a significantly lower dielectric constant, which forces the ionic salt to precipitate while keeping organic impurities dissolved.

Fig 2: Thermodynamic control mechanism during anti-solvent crystallization.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of crude Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride in 40 mL of Methanol at 45 °C until a clear solution is obtained.

-

Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove any insoluble particulates or dust.

-

Anti-Solvent Addition: Transfer the filtrate to a reactor at 40 °C. Begin dropwise addition of 120 mL of Ethyl Acetate (EtOAc) at a rate of 2 mL/min.

-

In-Process Control (IPC) - Self-Validation: Monitor the solution visually. The onset of slight turbidity indicates the metastable limit has been breached. Crucial Step: Pause the EtOAc addition for 15 minutes to allow primary nucleation to occur before resuming. This ensures crystal growth is favored over uncontrolled, amorphous precipitation.

-

Cooling Profile: Once all EtOAc is added, cool the suspension linearly to 5 °C at a rate of 5 °C/hour.

-

Isolation: Filter the resulting blocky crystals and wash with 30 mL of cold EtOAc. Dry under vacuum at 40 °C.

Analytical Validation & Troubleshooting

To ensure the scientific integrity of the crystallized product, the following analytical validations must be performed:

-

HPLC (Purity): Confirm the absence of the unreacted piperidine free base and degradation products. Target >99.5% Area.

-

X-Ray Powder Diffraction (XRPD): Verify the polymorphic form. Amorphous halos indicate that the anti-solvent addition in Protocol B was too rapid, trapping solvent and preventing lattice organization.

-

Karl Fischer (KF) Titration: Ensure water content is <0.5%. High water content indicates the hygroscopic nature of the salt has been triggered by prolonged exposure to ambient humidity during filtration.

References

-

A New Synthesis of Piperidine. Canadian Science Publishing. URL:[Link]

-

Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. IUCr Journals / PMC. URL:[Link]

-

Have you experienced that your piperidine crystallizes when not in use? ResearchGate. URL:[Link]

- Synthetic method of piperidine hydrochloride (CN105924408A).Google Patents.

-

Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. URL:[Link]

-

Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons. URL:[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1884705-30-9|Methyl (R)-piperidin-3-ylcarbamate hydrochloride|BLD Pharm [bldpharm.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents [patents.google.com]

Application Note: High-Throughput Reagent Preparation of Propan-2-yl N-piperidin-3-ylcarbamate Hydrochloride for Library Synthesis

Introduction & Scope

Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride (CAS: 2413896-61-2), also known as isopropyl piperidin-3-ylcarbamate hydrochloride, is a highly valuable bifunctional building block used extensively in combinatorial chemistry, DNA-encoded libraries (DELs), and fragment-based drug discovery (FBDD). The molecule features a reactive secondary piperidine amine and a primary amine masked by an isopropyl carbamate protecting group 1.

When deploying this reagent in high-throughput parallel synthesis, the primary challenge lies in handling its hydrochloride salt form. This application note provides a self-validating, highly reproducible protocol for preparing stock solutions of this reagent, specifically optimized for automated liquid handlers and parallel synthesis platforms.

Physicochemical Properties & Reagent Profile

To ensure accurate molarity calculations during automated dispensing, it is critical to account for the mass of the hydrochloride salt.

| Property | Specification |

| Compound Name | Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride |

| CAS Number | 2413896-61-2 |

| Molecular Formula | C₉H₁₈N₂O₂ · HCl |

| Molecular Weight | 222.71 g/mol (Free base: 186.25 g/mol ) |

| Appearance | White to off-white crystalline powder |

| Recommended Solvents | DMSO, DMF, NMP (Strictly Anhydrous) |

Mechanistic Insights: The Causality of Experimental Choices

As a Senior Application Scientist, understanding the why behind a protocol is as critical as the how. The handling of piperidine hydrochlorides requires specific chemical logic:

-

The Role of the Hydrochloride Salt: Free piperidine derivatives are prone to rapid oxidation and can react with atmospheric CO₂ to form insoluble carbamate salts, which alters their effective molarity and degrades library quality. Supplying the reagent as a hydrochloride salt ensures long-term bench stability and precise stoichiometric control during high-throughput library synthesis 2.

-

In-Situ Freebasing Dynamics: The protonated secondary amine (ammonium) is non-nucleophilic. To participate in amidation, reductive amination, or SNAr reactions, it must be neutralized (freebased) in situ to restore its nucleophilicity.

-

Why DIPEA over TEA or Inorganic Bases? For automated liquid handling, adding N,N-Diisopropylethylamine (DIPEA) is the gold standard for generating the free base in DMSO stock solutions 3. DIPEA is sterically hindered, preventing it from acting as a competing nucleophile during electrophilic couplings. Crucially, the resulting DIPEA·HCl byproduct is highly soluble in polar aprotic solvents (DMSO/DMF), preventing the precipitation that frequently clogs the fine dispensing tips of automated platforms—a common failure point when using inorganic bases like K₂CO₃.

Automated Synthesis Workflow

Fig 1: Automated parallel synthesis workflow for piperidine hydrochloride building blocks.

Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in quality control checks at critical junctures, ensuring that any deviation immediately alerts the operator.

Protocol A: Preparation of 0.5 M Standardized Stock Solution

Note: Prepare solutions freshly before library synthesis to avoid moisture degradation over time.

-

Weighing: Accurately weigh 1.114 g (5.0 mmol) of Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride into a 20 mL glass scintillation vial.

-

Solvent Addition: Add 8.0 mL of anhydrous DMSO (water content < 50 ppm) to the vial. Vortex for 2 minutes until the solid is fully suspended.

-

In-Situ Freebasing: Slowly add 2.18 mL (12.5 mmol, 2.5 equivalents) of anhydrous DIPEA to the suspension.

-

Volume Adjustment: Add anhydrous DMSO to bring the total volume to exactly 10.0 mL.

-

Self-Validation Check (Critical): Vortex the solution for 5 minutes at room temperature. The solution must become optically clear. If the solution remains cloudy, it indicates either moisture contamination (leading to insoluble carbonate salts) or insufficient base. Do not load a cloudy solution into the liquid handler.

Protocol B: Parallel Amidation Workflow (96-Well Format)

This protocol utilizes the prepared stock solution for high-throughput amide coupling 4.

-

Electrophile Dispensing: Dispense 0.1 mmol of diverse carboxylic acid building blocks into individual wells of a 96-well deep-well block.

-

Activator Addition: Add 0.11 mmol of HATU (0.22 mL of a 0.5 M solution in DMF) to each well.

-

Nucleophile Dispensing: Using the automated liquid handler, dispense 0.24 mL (0.12 mmol, 1.2 eq) of the pre-freebased Propan-2-yl N-piperidin-3-ylcarbamate solution from Protocol A into each well.

-

Incubation: Seal the block and shake at 800 rpm at room temperature for 2 to 4 hours.

-

Self-Validation Check (Library QC): Before proceeding to high-throughput purification, sample 3 random wells (e.g., A1, D4, H12) and analyze via LC-MS 5. Confirm that the unreacted piperidine peak has disappeared and the desired mass [M+H]⁺ is the base peak. Proceed to Prep-HPLC only if conversion is >90%.

Troubleshooting & Quality Control

| Observation / Issue | Mechanistic Cause | Corrective Action |

| Precipitation in stock solution | Formation of insoluble inorganic salts or atmospheric CO₂ absorption. | Ensure strictly anhydrous DMSO is used. Verify that DIPEA (not NaOH or K₂CO₃) was used for freebasing. |

| Low coupling yield (<50%) | Incomplete neutralization of the HCl salt, leaving the amine protonated and non-nucleophilic. | Increase DIPEA equivalents from 2.5 to 3.0 in the stock solution. Check the age of the DIPEA reagent. |

| Liquid handler tip clogging | High viscosity of DMSO combined with localized salt precipitation at the tip orifice. | Prime the lines with pure DMSO before aspirating the reagent. Reduce aspiration/dispense speeds by 20%. |

References

Sources

- 1. 1884705-30-9|Methyl (R)-piperidin-3-ylcarbamate hydrochloride|BLD Pharm [bldpharm.com]

- 2. Spiro[indene-1,4'-piperidine] hydrochloride | 137730-67-7 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents [mdpi.com]

- 5. Ligand and Target Discovery by Fragment-Based Screening in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Solubility Troubleshooting for Propan-2-yl N-piperidin-3-ylcarbamate Hydrochloride

Welcome to the Technical Support Center. As application scientists, we frequently encounter solubility challenges with amine hydrochloride salts during assay development, formulation, and synthesis. Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride (CAS: 2413896-61-2)[1] is a highly versatile building block. However, its amphiphilic nature—combining a lipophilic isopropyl carbamate moiety with a hydrophilic protonated piperidine ring—requires precise solvent and buffer management to prevent unexpected precipitation.

This guide provides authoritative, mechanistically grounded troubleshooting workflows to resolve solubility failures associated with this compound.

Mechanistic Causality of Solubility Failures

When Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride fails to dissolve or precipitates upon dilution, it is rarely a random occurrence. It is governed by three predictable thermodynamic principles:

A. The Common-Ion Effect in Biological Buffers

Hydrochloride salts are generally highly water-soluble. However, when introduced into buffers with high ambient chloride concentrations (e.g., Phosphate-Buffered Saline (PBS) containing ~137 mM NaCl, or Simulated Gastric Fluid), the solubility of the drug drops precipitously[2]. According to Le Chatelier's principle, the high [Cl−] shifts the solubility product ( Ksp ) equilibrium to the left, forcing the solid HCl salt to precipitate[3].

B. pH-Dependent Free Base Precipitation ( pHmax )

The piperidine nitrogen acts as the basic center. As the pH of your buffer increases, the equilibrium shifts from the highly soluble protonated piperidine to the un-ionized free base. Because the free base contains a lipophilic isopropyl carbamate group, its intrinsic aqueous solubility ( S0 ) is very low. The pH at which the solubility of the salt equals the solubility of the free base is known as pHmax [4]. If your assay buffer exceeds this pH, the free base will rapidly precipitate[5].

C. Crystal Lattice Energy in Organic Solvents

As an ionic salt, this compound possesses high crystal lattice energy. Non-polar organic solvents (like hexane or ethyl acetate) lack the dielectric constant required to overcome this energy and solvate the ions, leading to poor dissolution.

Thermodynamic equilibrium of dissolution, common ion effect, and free-base conversion.

Quantitative Solubility Matrix

To guide your experimental design, refer to the following expected solubility profile for Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride across various media.

| Solvent / Buffer System | Expected Solubility | Mechanistic Rationale |

| Deionized Water (pH ~5-6) | High (>50 mg/mL) | Complete ionization; no common-ion suppression. |

| PBS (pH 7.4, 137 mM NaCl) | Moderate to Low | Common-ion effect from high Cl− suppresses Ksp [2]. |

| Carbonate Buffer (pH 10.0) | Very Low (<0.1 mg/mL) | pH > pKa; quantitative conversion to lipophilic free base[6]. |

| DMSO / DMF | High (>100 mg/mL) | Polar aprotic solvents effectively solvate the ionic lattice. |

| Methanol / Ethanol | High | Polar protic solvents hydrogen-bond with the carbamate and solvate ions. |

| Hexane / Ethyl Acetate | Insoluble | Insufficient dielectric constant to break the ionic crystal lattice. |

Troubleshooting FAQs & Workflows

Q1: I prepared a 100 mM stock in DMSO. When I dilute it 1:100 into my assay buffer (pH 7.4), the solution immediately turns cloudy. How do I fix this? A: This is a classic case of solvent-shift precipitation. The compound is highly soluble in DMSO, but upon dilution, the local concentration exceeds the aqueous solubility limit of the buffer, leading to supersaturation and nucleation. Actionable Fix: Pre-dilute your DMSO stock serially into a co-solvent mixture (e.g., 10% DMSO/90% Water) before final addition to the buffer. Alternatively, ensure your assay buffer is actively stirring during addition to prevent localized high-concentration zones.

Q2: I am trying to dissolve the powder directly in physiological saline (0.9% NaCl), but it won't fully dissolve. Why? A: You are encountering the common-ion effect[5]. The high chloride concentration in 0.9% NaCl (154 mM) suppresses the solubility of the hydrochloride salt. Actionable Fix: Dissolve the compound in sterile deionized water first to ensure complete lattice breakdown, then adjust the tonicity using a non-chloride salt (e.g., sodium acetate or mannitol) if physiological osmolarity is required.

Q3: I need to extract this compound into an organic phase for a synthetic workup. Ethyl acetate isn't working. What should I do? A: As an HCl salt, it will remain in the aqueous phase. You must perform a "free-basing" step. Actionable Fix: Basify your aqueous phase to pH > 10 using saturated Na2CO3 or NaOH . This deprotonates the piperidine ring, rendering the molecule lipophilic. You can then efficiently extract the free base into ethyl acetate or dichloromethane.

Troubleshooting workflow for Propan-2-yl N-piperidin-3-ylcarbamate HCl solubility issues.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, use the following self-validating protocols to measure the exact solubility limits of this compound in your specific assay conditions.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

This is the gold standard for determining true equilibrium solubility, avoiding the pitfalls of kinetic supersaturation.

-

Preparation of Saturated Solutions: Add 10 mg of the compound to 1 mL of your target buffer in a microcentrifuge tube.

-

Causality: Excess solid must be visibly present to ensure the system can reach thermodynamic equilibrium ( Seq ).

-

-

Incubation: Place the tubes in a thermoshaker at a constant temperature (25.0 ± 0.1 °C) at 800 rpm. Prepare duplicate sets for 24-hour and 48-hour timepoints.

-

Causality: Temperature fluctuations drastically alter Ksp . Taking two timepoints validates that true equilibrium has been achieved.

-

-

Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes to pellet the undissolved solid.

-

pH Verification (Critical Step): Measure the pH of the supernatant.

-

System Validation: The dissolved API can alter the buffer's pH. Recording the final pH ensures you are reporting the solubility at the true equilibrium pH ( pHeq ), not the initial buffer pH.

-

-

Quantification: Dilute the supernatant appropriately and quantify via HPLC-UV against a validated standard curve.

-

System Validation: Run a blank buffer injection to rule out matrix interference. The standard curve must yield an R2>0.999 . If the 24h and 48h concentrations are statistically identical, the thermodynamic solubility is validated.

-

Protocol B: Kinetic Solubility Assessment via Nephelometry

Use this protocol to determine the exact concentration at which the compound precipitates when diluting a DMSO stock into an aqueous assay.

-

Serial Dilution: Prepare a 2-fold serial dilution of the compound in 100% DMSO (e.g., 100 mM down to 0.1 mM).

-

Buffer Spiking: In a 96-well clear-bottom plate, add 196 µL of your target aqueous assay buffer to each well. Rapidly inject 4 µL of each DMSO stock into the corresponding wells (final DMSO concentration = 2.0%).

-

Causality: This mimics the exact solvent-shift dynamics of a biological assay setup.

-

-

Incubation & Reading: Incubate for 2 hours at room temperature. Read the plate using a nephelometer (light scattering detector).

-

System Validation: Include a "Vehicle Control" well (4 µL DMSO + 196 µL buffer). The kinetic solubility limit is self-validated by identifying the exact concentration well where the light scattering signal diverges by >3 standard deviations from the vehicle control baseline.

-

References

-

Strategies to impact solubility and dissolution rate during drug lead optimization: Salt selection and prodrug design approaches - ResearchGate[Link]

-

Salt formation to improve drug solubility - USPTO [Link]

-

Salt Selection in Drug Development - Pharmaceutical Technology[Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - NIH[Link]

-

Pharmaceutical Salts Optimization of Solubility or Even More? - American Pharmaceutical Review[Link]

Sources

- 1. 1884705-30-9|Methyl (R)-piperidin-3-ylcarbamate hydrochloride|BLD Pharm [bldpharm.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing reaction conditions for Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride N-alkylation

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the N-alkylation of Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride . Because this substrate features both a reactive secondary amine (the piperidine ring) and a protected primary amine (the isopropyl carbamate), alongside being a hydrochloride salt, achieving high-yielding mono-alkylation requires precise control over the reaction microenvironment.

Optimization Logic & Workflow

Logical workflow for optimizing the N-alkylation of piperidine hydrochloride salts.

Frequently Asked Questions (Troubleshooting)

Q1: How do I handle the hydrochloride salt of the starting material without degrading the substrate? A1: The substrate is supplied as a hydrochloride salt, meaning the secondary amine is protonated and non-nucleophilic. To drive the N-alkylation, you must free-base the piperidine in situ. We strongly recommend using a mild inorganic base such as [1]. K₂CO₃ efficiently neutralizes the HCl salt and acts as an acid scavenger for the byproduct (HX) generated during the alkylation[2]. Crucial Warning: Avoid strong bases like Sodium Hydride (NaH). While NaH is effective for some N-alkylations, the isopropyl carbamate moiety has a[3]. Strong bases risk deprotonating the carbamate nitrogen, leading to competing N-alkylation at the 3-position and generating complex impurity profiles.

Q2: Which solvent system provides the best balance of reactivity and downstream workup? A2: is the optimal solvent for this workflow[2][4]. As a polar aprotic solvent, MeCN provides excellent solubility for the piperidine free-base and the alkylating agent. Meanwhile, K₂CO₃ remains largely insoluble, creating a heterogeneous basic environment that prevents runaway reactions[1][4]. Furthermore, MeCN can be easily removed via rotary evaporation, allowing for direct isolation of the crude product[2]. While Dimethylformamide (DMF) is a common alternative, its high boiling point complicates product isolation and often requires aqueous extractions that can cause yield loss for highly polar piperidine derivatives[1].

Q3: How do I prevent over-alkylation (quaternization) of the piperidine nitrogen? A3: Sterically unhindered alkyl halides can rapidly over-alkylate the piperidine nitrogen to form a if the alkyl halide is present in excess[1][2]. To suppress this, you must control the kinetics of the reaction:

-

Strict Stoichiometry: Limit the alkylating agent to 1.0 – 1.1 equivalents[2].

-

Controlled Addition: Add the alkyl halide slowly (e.g., via a ) to a dilute solution (0.1 M) of the free-based piperidine[2]. This ensures the secondary amine is always in massive excess relative to the available alkyl halide in the reaction medium, kinetically favoring mono-alkylation[2].

Q4: Will the isopropyl carbamate protecting group remain stable during the alkylation? A4: Yes, the isopropyl carbamate is highly stable under these optimized mild basic conditions. The bulky isopropyl group provides significant steric hindrance, rendering it than standard methyl or ethyl carbamates[5][6]. Cleavage of an isopropyl carbamate typically requires harsh conditions, such as the use of (e.g., AlCl₃ in dichloromethane) or aggressive hydrolysis[7]. Therefore, it will remain fully intact when exposed to K₂CO₃ and standard alkyl halides.

Data Presentation: Optimization Parameters Summary

| Optimization Parameter | Condition Tested | Mechanistic Observation | Recommendation |

| Base Selection | NaH (Strong Base) | Deprotonates carbamate (pKa ~13.68); causes side-reactions. | Avoid |

| Base Selection | K₂CO₃ (Mild Base) | Neutralizes HCl salt; leaves carbamate intact. | Optimal |

| Solvent | DMF | Good solubility, but high boiling point complicates isolation. | Alternative |

| Solvent | Acetonitrile (MeCN) | Heterogeneous basic environment; easy rotary evaporation. | Optimal |

| Stoichiometry | >1.5 eq Alkyl Halide | Rapid quaternization of the piperidine nitrogen. | Avoid |

| Stoichiometry | 1.05 eq Alkyl Halide | Kinetically favors mono-alkylation when added slowly. | Optimal |

Self-Validating Experimental Protocol: Optimized N-Alkylation

Note: This protocol incorporates self-validating checkpoints to ensure the reaction is proceeding correctly and safely.

Step 1: Free-Basing & Setup

-

Action: To a magnetically stirred 0.1 M solution of Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride in anhydrous acetonitrile,[4].

-

Validation Check: Stir at room temperature for 30 minutes. The suspension should remain heterogeneous. The liberation of the free base can be confirmed by spotting the mixture on a TLC plate; the free base will have a significantly higher Rf value compared to the highly polar, baseline-bound hydrochloride salt.

Step 2: Controlled Addition of Alkylating Agent

-

Action: Load 1.05 equivalents of the desired alkyl halide (bromide or iodide) into a syringe. Using a syringe pump, add the reagent dropwise over 2–4 hours at room temperature under a dry nitrogen atmosphere[2].

-

Causality: Slow addition ensures the secondary amine remains in massive excess relative to the electrophile, preventing the formation of quaternary ammonium salts[2].

Step 3: Reaction Monitoring & Heating

-

Action: Monitor the progress via LC-MS or TLC. If conversion stalls (common with less reactive alkyl chlorides or bromides), heat the reaction to 50–80°C for 4–10 hours[4].

-

Validation Check: The presence of a single new product mass in LC-MS (M+H for mono-alkylated product) without the M+R mass (quaternary salt) confirms successful stoichiometric control.

Step 4: Workup and Isolation

-

Action: Cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃ and KX). Rinse the filter cake with a small volume of cold acetonitrile[4].

-

Action: Concentrate the filtrate via rotary evaporation to yield the crude N-alkylated piperidine. The robust isopropyl carbamate will remain fully intact throughout this concentration step[6][7]. Purify via flash column chromatography if trace unreacted starting material remains.

References

-

Procedure for N-alkylation of Piperidine? - ResearchGate.

-

Best Conditions For N-Alkylation? - ScienceMadness Discussion Board.

-

Highly Efficient Synthesis of Alkyl N-Arylcarbamates from CO2, Anilines, and Branched Alcohols - ACS Sustainable Chemistry & Engineering.

-

Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PubMed Central (PMC).

-

Development of CINPA1 analogs as novel and potent inverse agonists of constitutive androstane receptor - PubMed Central (PMC).

-

Isopropyl Carbamate Physico-chemical Properties - ChemBK.

-

CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride - Google Patents.

Sources

- 1. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of CINPA1 analogs as novel and potent inverse agonists of constitutive androstane receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

Minimizing side reactions during Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the coupling of Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride .

This compound features a secondary piperidine amine (currently deactivated as an HCl salt) and an isopropyl carbamate at the 3-position. Because piperidine derivatives are foundational building blocks in drug discovery (such as in the synthesis of DPP-4 inhibitors like Linagliptin[1]), mastering their functionalization without triggering side reactions is critical.

Below, you will find a comprehensive breakdown of reaction workflows, troubleshooting FAQs, quantitative data, and self-validating protocols to ensure high-yielding, clean couplings.

Reaction Workflow & Failure Points

Understanding the mechanistic pathway is the first step in preventing side reactions. The hydrochloride salt must be neutralized to expose the nucleophilic secondary amine. Failure to control the stoichiometry, base selection, or temperature during this phase leads to three primary side reactions: incomplete conversion, over-alkylation, and carbamate cleavage[2][3].

Reaction workflow and potential side-reaction pathways during piperidine carbamate coupling.

Troubleshooting FAQs

Q1: My coupling reaction yields less than 20% product, and I recover mostly unreacted starting material. What is going wrong?

Causality: The starting material is an HCl salt. The piperidinium ion (pKa ~10-11) is entirely non-nucleophilic. If your base is too weak, not in sufficient excess, or if the salt is poorly soluble in your chosen solvent (like pure DCM), the free amine is never generated. Solution: Ensure you are using at least 2.5 to 3.0 equivalents of a hindered base like N,N-Diisopropylethylamine (DIPEA). The first equivalent neutralizes the HCl salt, and the remaining equivalents act as an acid scavenger for the subsequent coupling (especially if using acyl chlorides or alkyl halides). Pre-stir the salt with the base in a polar aprotic solvent (e.g., DMF or a DCM/DMF mixture) for 15 minutes before adding the electrophile.

Q2: During N-alkylation, I am observing a highly polar byproduct that stays at the baseline on my TLC plate. What is it?

Causality: You are likely observing over-alkylation, leading to the formation of a quaternary ammonium salt[2]. Once the secondary piperidine amine couples with the alkyl halide, it becomes a tertiary amine. In the presence of excess alkylating agent and base, this tertiary amine remains nucleophilic enough to attack a second molecule of the electrophile. Solution: Strictly control the stoichiometry of the alkyl halide to exactly 1.0 - 1.05 equivalents. Alternatively, switch your synthetic strategy from direct alkylation to reductive amination using an aldehyde and sodium triacetoxyborohydride (STAB), which inherently prevents over-alkylation.

Q3: I am detecting a di-coupled byproduct (Mass = M + 2x Electrophile). How is this possible if I only have one secondary amine?

Causality: This indicates carbamate cleavage . While the isopropyl carbamate at the 3-position is significantly more stable than a standard Boc group, prolonged exposure to strong nucleophilic bases (like unhindered primary amines or aqueous hydroxide) at elevated temperatures (>60°C) can cause the carbamate to degrade, exposing the primary amine at the 3-position[3]. Both the 1-position and 3-position amines will then react with the electrophile. Solution: Maintain reaction temperatures below 40°C. Use strictly non-nucleophilic bases (DIPEA, K2CO3) and avoid aqueous basic conditions during prolonged heating.

Q4: I am using carbonyldiimidazole (CDI) to form a urea, but I am getting a symmetrical piperidine dimer. How do I prevent this?

Causality: When using phosgene equivalents like CDI or triphosgene, the highly reactive intermediate can react with a second molecule of your piperidine starting material before the intended nucleophile is added[4]. Solution: Utilize an inverse addition technique. Add the free-based piperidine dropwise to a large excess of CDI at 0°C. This ensures the intermediate is trapped before it can encounter another piperidine molecule.

Quantitative Data: Base Selection Matrix

Selecting the correct base is the most critical variable in minimizing side reactions for this specific hydrochloride salt.

| Base | pKa (Conjugate Acid) | Recommended Equivalents | Steric Hindrance | Risk of Side Reactions | Best Use Case |

| DIPEA (Hunig's Base) | ~10.7 | 2.5 - 3.0 | Very High | Low | Standard amide couplings (HATU/EDC) and alkylations. |

| TEA (Triethylamine) | ~10.7 | 2.5 - 3.0 | Moderate | Moderate (Can act as a nucleophile with strong electrophiles) | General free-basing; avoid with highly reactive acyl chlorides. |

| K₂CO₃ (Potassium Carbonate) | ~10.3 | 2.0 - 3.0 | N/A (Heterogeneous) | Low | Alkylations in polar aprotic solvents (DMF/MeCN) at mild heat. |

| Pyridine | ~5.2 | >5.0 | Low | High (Forms reactive acylpyridinium intermediates) | Only use as a solvent/catalyst for specific anhydride couplings. |

Self-Validating Experimental Protocol: Amide Coupling

To ensure a self-validating system, this protocol integrates analytical checkpoints directly into the workflow. This specific methodology describes the coupling of Propan-2-yl N-piperidin-3-ylcarbamate HCl with a standard carboxylic acid using HATU.

Step 1: Free-Basing & Activation (Checkpoint 1)

-

In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

-

Add DIPEA (1.5 eq) and stir at room temperature for 10 minutes to form the active ester.

-

Validation Checkpoint: The solution should turn a pale yellow, indicating successful formation of the HATU-active ester.

Step 2: Substrate Preparation & Addition (Checkpoint 2)

-

In a separate vial, suspend Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride (1.05 eq) in anhydrous DMF.

-

Add DIPEA (1.5 eq) to this vial. Sonicate for 2 minutes until the solution becomes completely clear.

-

Validation Checkpoint: Spot the solution on wet universal indicator paper. The pH must read ~8-9. If it is acidic, the salt is not fully neutralized; add DIPEA in 0.2 eq increments until basic.

Step 3: Coupling Reaction

-

Add the neutralized piperidine solution dropwise to the activated carboxylic acid mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2 to 4 hours.

-

Validation Checkpoint: Monitor by LC-MS. Look for the disappearance of the carboxylic acid mass and the appearance of the desired product mass. The isopropyl carbamate should remain intact (no M-86 peaks corresponding to loss of the isopropyl carbamate group).

Step 4: Workup & Purification

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Wash the combined organic layers sequentially with 1M HCl (to remove unreacted piperidine), water, and brine. Note: If your product contains basic nitrogen centers, skip the HCl wash to avoid extracting your product into the aqueous layer.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

-

Applications and Limitations of the I2-Mediated Carbamate Annulation for the Synthesis of Piperidines. ACS Publications (Journal of Organic Chemistry). Available at:[Link]

-

Synthesis of Linagliptin Intermediates (Piperidine Carbamate Applications). LookChem Database. Available at: [Link]

Sources

Technical Support Center: Overcoming Hygroscopic Challenges with Piperidin-3-ylcarbamate Hydrochloride Salts

Welcome to the Technical Support Center for handling piperidin-3-ylcarbamate hydrochloride salts. These compounds are critical chiral building blocks in drug discovery, particularly in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) and IRAK4 inhibitors[1]. However, the hydrochloride salt form is notoriously hygroscopic, leading to deliquescence, inaccurate weighing, and potential downstream reaction failures [2]. This guide provides field-proven troubleshooting protocols and FAQs to maintain the scientific integrity of your analytical and synthetic workflows.

FAQ Section 1: Mechanistic Understanding of Hygroscopicity

Q: Why is piperidin-3-ylcarbamate hydrochloride so prone to rapid moisture uptake compared to its free base?